molecular formula C11H7ClO B172231 8-Chloronaphthalene-1-carbaldehyde CAS No. 129994-50-9

8-Chloronaphthalene-1-carbaldehyde

Cat. No.: B172231
CAS No.: 129994-50-9
M. Wt: 190.62 g/mol
InChI Key: WTTGSZPNHAFKSN-UHFFFAOYSA-N
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Description

8-Chloronaphthalene-1-carbaldehyde is an organic compound with the molecular formula C₁₁H₇ClO. It is a halogenated aromatic aldehyde, characterized by the presence of a chlorine atom at the 8th position of the naphthalene ring and an aldehyde group at the 1st position. This compound is primarily used as a building block in organic synthesis, facilitating the creation of various polycyclic carbo- and heterocycles .

Scientific Research Applications

8-Chloronaphthalene-1-carbaldehyde is utilized in various scientific research applications, including:

Future Directions

The 8-halonaphthalene-1-carbaldehyde structure has potential for Diversity-Oriented Synthesis . Most of these skeletons are unprecedented and, therefore, cover unexplored regions of the chemical space . This suggests that 8-Chloronaphthalene-1-carbaldehyde could be a valuable building block for the development of new chemical compounds in the future.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloronaphthalene-1-carbaldehyde typically involves the chlorination of naphthalene derivatives followed by formylation. One common method includes the diazotization of 8-chloronaphthalen-1-amine, followed by a Sandmeyer reaction to introduce the aldehyde group . The reaction conditions often require an inert atmosphere and room temperature storage to maintain the stability of the compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and formylation processes, utilizing catalysts and controlled reaction environments to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 8-Chloronaphthalene-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products:

Mechanism of Action

The mechanism of action of 8-Chloronaphthalene-1-carbaldehyde involves its reactivity as an aldehyde and its ability to undergo various chemical transformations. The compound can form Schiff bases with amines, which are intermediates in many organic reactions. Its molecular targets and pathways are primarily related to its role as a synthetic intermediate rather than a bioactive compound .

Comparison with Similar Compounds

  • 8-Bromonaphthalene-1-carbaldehyde
  • 8-Iodonaphthalene-1-carbaldehyde
  • 8-Fluoronaphthalene-1-carbaldehyde

Comparison: 8-Chloronaphthalene-1-carbaldehyde is unique due to the presence of the chlorine atom, which influences its reactivity and the types of reactions it can undergo. Compared to its bromine, iodine, and fluorine analogs, the chlorine derivative often exhibits different reactivity patterns and may be preferred in certain synthetic applications due to its balance of reactivity and stability .

Properties

IUPAC Name

8-chloronaphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTGSZPNHAFKSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C=O)C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20648403
Record name 8-Chloronaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129994-50-9
Record name 8-Chloronaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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